Functional Subunit Selectivity: High Efficacy at α2/α3/α5 vs. Low Efficacy at α1/α4/α6 Subunit-Containing GABAA Receptors
Piperidine-4-sulfonic acid displays functional selectivity at GABAA receptors of different α subunit compositions, with high activational efficacy (Emax = 75–96%) at GABAA receptors containing α2, α3, and α5 subunits, and low efficacy (Emax = 7.2–21%) at receptors containing α1, α4, and α6 subunits [1]. In contrast, the full agonist muscimol exhibits uniformly high efficacy (Emax ≈ 100%) across all α subunit-containing GABAA receptor subtypes [2].
| Evidence Dimension | Maximal activational efficacy (Emax) at GABAA receptor subtypes |
|---|---|
| Target Compound Data | Emax = 75–96% at α2/α3/α5-containing receptors; Emax = 7.2–21% at α1/α4/α6-containing receptors |
| Comparator Or Baseline | Muscimol: Emax ≈ 100% across all α subunit-containing GABAA receptor subtypes |
| Quantified Difference | At α1-containing receptors: P4S Emax ≈ 7.2–21% vs. muscimol ≈ 100% (≈ 4.8–13.9-fold lower efficacy). At α2/α3/α5-containing receptors: P4S Emax = 75–96% vs. muscimol ≈ 100% (minimal difference). |
| Conditions | Heterologous expression of human GABAA receptor subtypes in Xenopus laevis oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
This subunit-selective efficacy profile enables researchers to isolate and study α2/α3/α5-mediated GABAergic signaling while minimizing α1-mediated effects, a differentiation not achievable with full agonists like muscimol or isoguvacine.
- [1] Frølund B, Ebert B, Kristiansen U, Liljefors T, Krogsgaard-Larsen P. GABA(A) receptor ligands and their therapeutic potentials. Curr Top Med Chem. 2002;2(8):817-832. View Source
- [2] Krogsgaard-Larsen P, Frølund B, Frydenvang K. GABA(A) receptor agonists, partial agonists, and antagonists: design and therapeutic prospects. In: Enna SJ, Bowery NG, editors. The GABA Receptors. 2nd ed. Totowa, NJ: Humana Press; 1997. p. 41-69. View Source
